molecular formula C34H32N2 B1636243 N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine CAS No. 13456-78-5

N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine

Cat. No.: B1636243
CAS No.: 13456-78-5
M. Wt: 468.6 g/mol
InChI Key: VPTNBOIEKNYSFL-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine: is an organic compound with the molecular formula C30H28N2 It is characterized by the presence of two benzyl groups attached to each nitrogen atom of the benzene-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,4-diamine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Benzene-1,4-diamine is dissolved in an appropriate solvent like ethanol or methanol. Benzyl chloride is then added dropwise to the solution while maintaining the temperature between 0-5°C to control the reaction rate. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters and improves yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzyl groups can be replaced by other substituents. Common reagents include halogens and nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are of interest for their catalytic and biological activities.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine: Similar structure but with phenyl groups instead of benzyl groups.

    N1,N1,N4,N4-Tetraethylbenzene-1,4-diamine: Contains ethyl groups instead of benzyl groups.

    N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine: Contains methyl groups instead of benzyl groups.

Uniqueness

N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine is unique due to the presence of benzyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetrabenzylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2/c1-5-13-29(14-6-1)25-35(26-30-15-7-2-8-16-30)33-21-23-34(24-22-33)36(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTNBOIEKNYSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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